molecular formula C14H18N2O6S B1387146 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid CAS No. 951624-93-4

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid

Cat. No.: B1387146
CAS No.: 951624-93-4
M. Wt: 342.37 g/mol
InChI Key: PNSGHZFVLAAZJJ-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C14H18N2O6S This compound is characterized by the presence of a piperidine ring, a nitrophenyl group, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor to introduce the nitro group, followed by sulfonylation to attach the ethylsulfonyl group. The piperidine ring is then constructed through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products vary depending on the nucleophile used, resulting in different functionalized piperidine derivatives.

Scientific Research Applications

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
  • 1-[4-(Propylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
  • 1-[4-(Butylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid

Uniqueness

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfonyl group, in particular, may influence the compound’s reactivity and interactions with biological systems differently compared to other alkylsulfonyl derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-2-23(21,22)11-5-6-12(13(8-11)16(19)20)15-7-3-4-10(9-15)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSGHZFVLAAZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
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